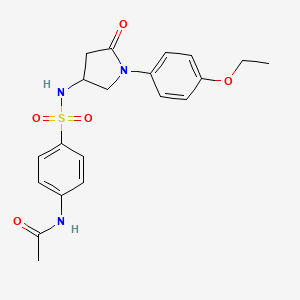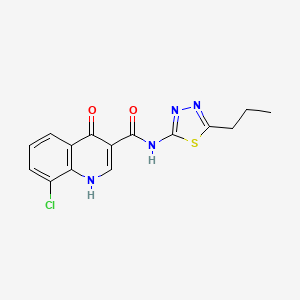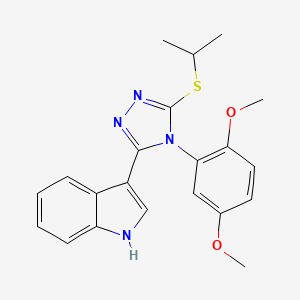
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential use in the development of new drugs. FMMP is a synthetic compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has also been shown to inhibit the replication of the hepatitis C virus and the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several advantages for use in lab experiments. It is a synthetic compound, making it readily available for research purposes. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, the limitations of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine. One area of interest is the development of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the use of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine as a fluorescent probe for the detection of DNA. Further studies are also needed to fully understand the mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine and its potential toxicity.
Métodos De Síntesis
The synthesis of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves several steps, including the reaction between 4-methoxyaniline and ethyl acetoacetate to form 4-methoxyphenyl-3-oxobutanoate. This intermediate is then reacted with guanidine to produce 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine. The synthesis of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been optimized by several researchers, resulting in high yields and purity of the product.
Aplicaciones Científicas De Investigación
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been extensively studied for its potential use in the development of new drugs. It has been shown to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the treatment of various diseases. 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Propiedades
IUPAC Name |
5-fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-11(13)12(15-7-14-8)16-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTOYHRFLOKAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2707128.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2707131.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea](/img/structure/B2707136.png)

![N-Methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2707140.png)

![3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2707143.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)